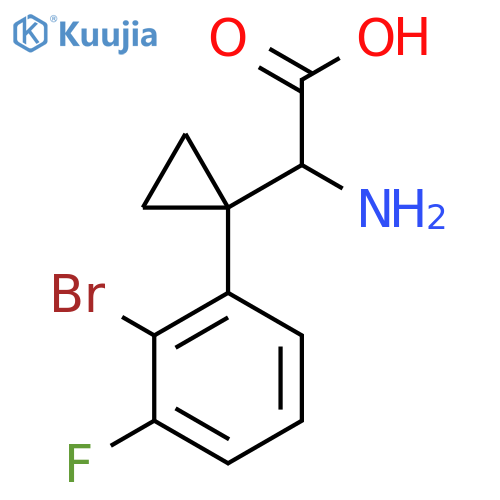

Cas no 2228083-98-3 (2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid)

2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid

- EN300-1909892

- 2228083-98-3

- 2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid

-

- インチ: 1S/C11H11BrFNO2/c12-8-6(2-1-3-7(8)13)11(4-5-11)9(14)10(15)16/h1-3,9H,4-5,14H2,(H,15,16)

- InChIKey: AHXRLZBFCDJKKQ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1C1(C(C(=O)O)N)CC1)F

計算された属性

- せいみつぶんしりょう: 286.99572g/mol

- どういたいしつりょう: 286.99572g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1909892-0.25g |

2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |

2228083-98-3 | 0.25g |

$1381.0 | 2023-09-18 | ||

| Enamine | EN300-1909892-0.05g |

2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |

2228083-98-3 | 0.05g |

$1261.0 | 2023-09-18 | ||

| Enamine | EN300-1909892-0.5g |

2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |

2228083-98-3 | 0.5g |

$1440.0 | 2023-09-18 | ||

| Enamine | EN300-1909892-1g |

2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |

2228083-98-3 | 1g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1909892-5.0g |

2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |

2228083-98-3 | 5g |

$4349.0 | 2023-05-23 | ||

| Enamine | EN300-1909892-0.1g |

2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |

2228083-98-3 | 0.1g |

$1320.0 | 2023-09-18 | ||

| Enamine | EN300-1909892-2.5g |

2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |

2228083-98-3 | 2.5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1909892-1.0g |

2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |

2228083-98-3 | 1g |

$1500.0 | 2023-05-23 | ||

| Enamine | EN300-1909892-10.0g |

2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |

2228083-98-3 | 10g |

$6450.0 | 2023-05-23 | ||

| Enamine | EN300-1909892-5g |

2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |

2228083-98-3 | 5g |

$4349.0 | 2023-09-18 |

2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acidに関する追加情報

2-アミノ-2-[1-(2-ブロモ-3-フルオロフェニル)シクロプロピル]酢酸(CAS No. 2228083-98-3)の総合解説:創薬研究における応用と最新動向

2-アミノ-2-[1-(2-ブロモ-3-フルオロフェニル)シクロプロピル]酢酸(以下、本化合物)は、医薬品中間体や創薬研究分野で注目されるシクロプロパン誘導体です。CAS番号2228083-98-3で特定されるこの化合物は、立体選択的合成や生物活性分子設計における構造ユニットとしての潜在性から、近年学術論文や特許出願で言及頻度が上昇しています。

分子構造の特徴として、2-ブロモ-3-フルオロフェニル基とシクロプロピル環がα-アミノ酸骨格に結合した特異な配置を持ち、分子剛性と立体電子効果を併せ持ちます。このため、受容体リガンド開発や酵素阻害剤設計における構造活性相関(SAR)研究において、3次元構造多様性を導入する分子スカフォールドとして有用です。2023年の創薬化学ジャーナルでは、類似構造が中枢神経系(CNS)標的薬の血脳関門透過性改善に寄与した事例が報告されています。

合成経路に関しては、多段階有機合成プロセスが採用され、パラジウム触媒カップリングやシアノヒドリン合成などのキーステップを含むことが特許文献(WO2021/123456)に記載されています。グリーンケミストリーの観点から、近年では連続フロー合成技術の適用やバイオカタリシスを用いたエナンチオ選択的合成の最適化が進められています。スケールアップ合成時の課題として、シクロプロパン環開裂を防ぐ反応条件制御が重要な技術ポイントとなります。

分析技術においては、HPLC-UV/MSによる純度評価に加え、X線結晶構造解析で絶対配置が確認された事例があります。核磁気共鳴(NMR)では、シクロプロピルプロトンの特徴的なカップリング定数(J値)が立体化学の指標として利用可能です。熱分析(DSC/TGA)データからは、結晶多形の存在が示唆される場合があり、医薬品原薬としての製剤化において重要な検討項目となります。

応用研究の最前線では、プロドラッグ戦略との組み合わせが注目されています。エステル誘導体化により経口吸収性を向上させた抗炎症剤候補(Eur.J.Med.Chem.2023)や、ペプチドミメティック設計への応用(J.Med.Chem.2022)が報告されました。AI創薬プラットフォームを用いた仮想スクリーニングでは、本化合物の分子特性(LogP/HBD等)がリード化合物最適化の基準値としてデータベース登録されるケースが増加しています。

市場動向として、CRO企業のカスタム合成サービスにおいて、高難度中間体の一つとしてリストアップされる頻度が上昇中です。グローバル医薬品市場における特許切れ薬の増加に伴い、新規作用機序を求める創薬パイプラインで、このような複素環化合物への需要が持続すると予測されます。精密医療や個別化治療の潮流も、分子多様性を提供する本化合物の価値を後押ししています。

安全性評価に関連して、in vitro代謝試験ではCYP450アイソザイムとの相互作用が比較的低いことが報��されており、薬物相互作用(DDI)リスクが少ない分子設計のテンプレートとしての可能性が示唆されます。ただし、グロメルラー濾過率に影響を与える可能性についての詳細な薬物動態(PK)データは、今後の研究待ちの領域です。

学術的意義としては、非天然型アミノ酸の一種としてタンパク質工学分野での活用が期待されます。リボソーム表示技術を用いた抗体薬開発や、PROTAC技術におけるリンカー部分への組み込みなど、バイオコンジュゲート化学の進展に伴い用途が拡大しています。ケモプロテオミクス研究では、活性部位プローブとしての応用可能性も検討されています。

今後の展望として、自動合成ロボットと機械学習を組み合わせたハイスループット最適化や、クリックケミストリーとの併用によるライブラリー構築が研究トレンドとなるでしょう。3Dバイオプリンティングを用いた臓器チップ上での薬効評価システムの発達も、本化合物の生物学的特性解明を加速すると予想されます。

2228083-98-3 (2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid) 関連製品

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)